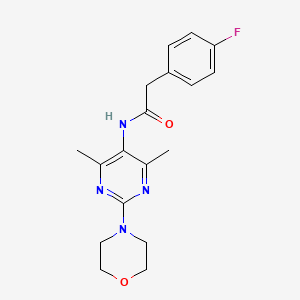
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H21FN4O2 and its molecular weight is 344.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-(4-fluorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H18FN5O
- Molecular Weight : 303.34 g/mol
- CAS Number : 136346-60-6
The compound acts primarily as an inhibitor of Polo-like kinase 4 (PLK4), a critical regulator of centriole duplication. Overexpression of PLK4 is linked to several cancers due to its role in cell cycle regulation and centrosome biogenesis. By inhibiting PLK4, this compound can potentially prevent abnormal cell proliferation associated with cancerous growths .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including those with mutations in the p53 tumor suppressor gene. The mechanism involves the stabilization of p53 following centrinone-induced centrosome loss, leading to cell cycle arrest in the G1 phase .
Case Studies
- Study on Neuroblastoma : A study involving neuroblastoma cells showed that treatment with this compound led to reduced cell viability and induced apoptosis. The compound was found to be particularly effective in cells harboring mutant p53, suggesting its potential as a targeted therapy for specific pediatric cancers .
- Breast Cancer Research : Another investigation highlighted the compound's ability to inhibit cell growth in breast cancer models. The study reported a dose-dependent response, with higher concentrations leading to significant reductions in cell proliferation and increased apoptosis markers .
Data Table: Biological Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action | Notes |
|---|---|---|---|
| Neuroblastoma (mutant p53) | 10 | PLK4 inhibition | Induces apoptosis |
| Breast Cancer | 15 | Cell cycle arrest | Dose-dependent efficacy |
| Colon Cancer | 20 | Centrosome removal | Reduced cell viability |
Research Findings
- Inhibition of PLK4 : The compound effectively inhibits PLK4 activity, leading to disrupted centriole duplication and subsequent mitotic errors in cancer cells .
- Apoptosis Induction : Studies have shown that treatment with this compound results in increased levels of cleaved caspase-3 and PARP, indicating activation of apoptotic pathways .
- Synergistic Effects : Preliminary findings suggest that combining this compound with other chemotherapeutic agents may enhance its efficacy, providing a basis for future combination therapy studies .
Eigenschaften
IUPAC Name |
N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c1-12-17(22-16(24)11-14-3-5-15(19)6-4-14)13(2)21-18(20-12)23-7-9-25-10-8-23/h3-6H,7-11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKUESYXEUWVTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














